Triglyceride OLO,sn

描述

9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester is a natural product found in Dirca palustris and Apium graveolens with data available.

属性

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25-30,54H,4-17,19-20,22-24,31-53H2,1-3H3/b21-18-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFOEWXGSAZLKS-FVCHKXIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315684 | |

| Record name | Triglyceride OLO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:2(9Z,12Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0050001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-19-4 | |

| Record name | Triglyceride OLO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride OLO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Structure and Analysis of sn-OLO Triglyceride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analysis of 1,3-dioleoyl-2-linoleoyl-glycerol (sn-OLO), a specific mixed triglyceride. The precise positioning of fatty acids on the glycerol backbone, defined by stereospecific numbering (sn), is critical to its physicochemical properties, metabolism, and biological function.

Introduction to Triglyceride Structure

Triglycerides, the primary constituents of fats and oils, are esters formed from a single glycerol molecule and three fatty acid molecules.[1][2][3] The structure and function of a triglyceride are determined not only by the type of fatty acids it contains but also by their specific placement on the glycerol backbone.[4][5] This positional distribution is described using the stereospecific numbering (sn) system, which labels the three carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3.[1][2][6]

The sn-OLO triglyceride is a mixed triglyceride featuring two molecules of oleic acid (O) at the sn-1 and sn-3 positions and one molecule of linoleic acid (L) at the sn-2 position.[7][8][9] This specific arrangement distinguishes it from its regioisomer, sn-OOL (1,2-dioleoyl-3-linoleoyl-sn-glycerol), and underscores the importance of precise structural elucidation in lipid research.[10]

Chemical Structure and Physicochemical Properties

The defining feature of sn-OLO is its specific fatty acid configuration. Oleic acid is a monounsaturated omega-9 fatty acid (18:1), while linoleic acid is a polyunsaturated omega-6 fatty acid (18:2).

The arrangement of these fatty acids significantly influences the molecule's physical properties. While specific experimental data for pure sn-OLO is not always available, general properties can be inferred from the nature of its constituent fatty acids. Triglycerides rich in unsaturated fatty acids, like OLO, are typically oils at room temperature.[1][3]

| Property | Value / Description | Reference |

| Molecular Formula | C₅₇H₁₀₂O₆ | [7][8] |

| Formula Weight | 883.4 | [7][8] |

| Synonyms | 1,3-Olein-2-Linolein, TG(18:1/18:2/18:1) | [7][8] |

| Physical State | Liquid (oil) at room temperature (inferred).[1][3] | N/A |

| Solubility | Soluble in nonpolar organic solvents like hexane and chloroform.[3][7][8] Poorly soluble in polar solvents like water.[3] | [3][7][8] |

| Density | Generally, triglycerides are less dense than water, with densities around 0.9 g/cm³.[1][3] | [1][3] |

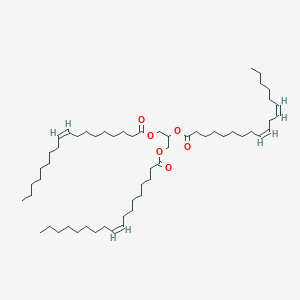

The following diagram illustrates the molecular structure of 1,3-dioleoyl-2-linoleoyl-sn-glycerol, highlighting the glycerol backbone and the specific positions of the oleic and linoleic acid residues.

Caption: Molecular diagram of sn-OLO showing fatty acid positions.

Experimental Protocols for Structural Analysis

Determining the precise regiospecific and stereospecific structure of triglycerides like sn-OLO requires sophisticated analytical techniques. The primary challenge is to differentiate between isomers (e.g., OLO vs. OOL).[11]

This classic method exploits the specificity of pancreatic lipase, which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of a triglyceride.[5][12][13] The resulting product is a 2-monoacyl-sn-glycerol (sn-2-MAG).

Protocol Outline:

-

Sample Preparation: Dissolve the triglyceride sample (e.g., sn-OLO) in an appropriate buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (to emulsify the lipid) and calcium chloride (as a cofactor).[13]

-

Incubation: Equilibrate the sample mixture to the optimal temperature (typically 37-40°C).[13]

-

Enzymatic Reaction: Add pancreatic lipase to the mixture and incubate with vigorous shaking for a short duration (e.g., 1-2 minutes) to achieve partial hydrolysis (around 50%).[13][14] This minimizes acyl migration.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or a solvent like ethanol/acetone.[13]

-

Product Extraction: Extract the lipids from the mixture using a solvent system such as chloroform/methanol.

-

Separation: Isolate the resulting sn-2-MAG from unreacted triglycerides, diglycerides, and free fatty acids using Thin-Layer Chromatography (TLC).[13][14][15]

-

Analysis: Scrape the sn-2-MAG spot from the TLC plate, convert the fatty acid to its methyl ester (FAME), and analyze its composition using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Interpretation: For an sn-OLO sample, the fatty acid profile of the isolated sn-2-MAG should consist predominantly of linoleic acid.

Modern lipidomics relies heavily on the coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) to separate and identify triglyceride regioisomers.[16][17][18]

Protocol Outline (HPLC-APCI-MS):

-

Chromatography:

-

System: A reversed-phase HPLC (RP-HPLC) system is commonly used.[11][16]

-

Column: High-efficiency columns (e.g., C18) are required to resolve regioisomers that have identical fatty acid compositions and thus similar polarities.[10][11]

-

Mobile Phase: A gradient of non-polar and polar organic solvents (e.g., acetonitrile and isopropanol) is typically employed.[11][19]

-

-

Ionization and Mass Spectrometry:

-

Interface: The HPLC eluent is introduced into the mass spectrometer via an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for analyzing nonpolar lipids like triglycerides.[16][17]

-

Detection: The mass spectrometer is operated to acquire mass spectra of the eluting compounds. Tandem MS (MS/MS) provides structural information through fragmentation analysis.[4][17][20]

-

-

Data Interpretation: Regioisomers like sn-OLO (ABA type) and sn-OOL (AAB type) can be distinguished by the relative intensities of the fragment ions.[16][17] Specifically, the analysis of [M-RCOO]⁺ ions, which correspond to the loss of a fatty acid chain, reveals positional information.[17] The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1/3 positions.

Caption: General workflow for HPLC-MS/MS analysis of triglycerides.

Metabolic Pathways and Significance

The specific structure of a triglyceride profoundly affects its digestion, absorption, and subsequent metabolic fate.[21][22] The position of fatty acids, particularly at the sn-2 position, is of great nutritional and physiological importance.[5][23]

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[5][12] This process breaks down sn-OLO into two molecules of free oleic acid and one molecule of sn-2-linoleoyl-glycerol (2-LMG).

-

Absorption: The resulting free fatty acids and the sn-2 monoglyceride are absorbed by intestinal cells (enterocytes).

-

Re-esterification: Inside the enterocytes, the absorbed components are reassembled back into triglycerides. Crucially, the fatty acid at the sn-2 position is conserved during this process. The new triglyceride will retain linoleic acid at its sn-2 position.

-

Transport: These newly synthesized triglycerides are packaged into chylomicrons, which are then released into the lymphatic system and eventually enter the bloodstream for transport to various tissues.[21][24]

The conservation of the sn-2 fatty acid is significant because linoleic acid is an essential fatty acid. Its delivery to tissues in this structured form may have different physiological effects compared to when it is located at the outer sn-1 or sn-3 positions. This has implications for designing structured lipids for specific nutritional or therapeutic purposes, such as in infant formulas or clinical nutrition.[4][25][26]

Caption: Simplified pathway of sn-OLO digestion and absorption.

References

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. 2.35 Triglycerides | Nutrition [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 1,3-Dioleoyl-2-Linoleoyl Glycerol - Immunomart [immunomart.com]

- 10. aocs.org [aocs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 20. lcms.cz [lcms.cz]

- 21. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 23. researchgate.net [researchgate.net]

- 24. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 25. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.itb.ac.id [journals.itb.ac.id]

An In-depth Technical Guide on the Biological Function of 1,3-dioleoyl-2-linoleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL) is a specific structured triacylglycerol (TAG) found in various natural sources, including butterfat and certain vegetable oils. As a member of the triglyceride family, its primary role is to serve as a dense energy store. However, the unique positioning of oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position confers specific metabolic and signaling functions that are of growing interest in the fields of nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of the current understanding of OLL's biological functions, with a focus on its metabolism, the signaling activities of its metabolites, and its potential physiological implications. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction to 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

1,3-dioleoyl-2-linoleoyl-sn-glycerol, also known as OLL or TG(18:1/18:2/18:1), is a mixed triglyceride composed of a glycerol backbone esterified with two molecules of oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 and sn-3 positions, and one molecule of linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-2 position[1]. Like all triglycerides, OLL is a nonpolar, water-insoluble molecule and a major component of dietary fats.[2] The specific arrangement of these fatty acids is not random and is a key determinant of its biological activity, distinguishing it from other TAG isomers.

The general biological roles of triglycerides include:

-

Energy Storage: Triglycerides are the primary form of energy storage in animals, providing more than twice the energy per gram compared to carbohydrates and proteins.[3][4]

-

Insulation and Protection: Adipose tissue, which is primarily composed of triglycerides, provides thermal insulation and cushioning for vital organs.[4]

-

Structural Components: Triglycerides and their constituent fatty acids are essential components of cell membranes.[4]

-

Transport of Fat-Soluble Vitamins: Dietary fats are necessary for the absorption and transport of fat-soluble vitamins (A, D, E, and K).[3]

Metabolism and Bioavailability of OLL

The metabolic fate of OLL is largely determined by its structure. The digestion of triglycerides in the small intestine is primarily catalyzed by pancreatic lipase, which exhibits a stereospecific preference for the sn-1 and sn-3 positions.[4]

Digestion and Absorption

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of OLL, releasing two molecules of free oleic acid and one molecule of 2-linoleoyl-glycerol (2-LG).[4] This is a critical step, as fatty acids esterified at the sn-2 position of a triglyceride are generally more readily absorbed in the form of 2-monoacylglycerols.[3] Studies on structured triglycerides have shown that the absorption of linoleic acid is enhanced when it is located at the sn-2 position.[3]

The resulting 2-LG and free oleic acid are then incorporated into mixed micelles with bile salts and other lipids for absorption by enterocytes. Inside the enterocytes, the absorbed 2-LG and free fatty acids are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream for distribution to various tissues.[4]

Signaling Pathways of OLL Metabolites

Recent research has unveiled that the products of triglyceride digestion, particularly 2-monoacylglycerols, are not merely metabolic intermediates but also act as signaling molecules. The primary signaling-active metabolite of OLL is 2-linoleoyl-glycerol (2-LG).

GPR119 Activation

G protein-coupled receptor 119 (GPR119) is expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] 2-monoacylglycerols, including 2-oleoyl-glycerol (2-OG) and 2-linoleoyl-glycerol (2-LG), have been identified as endogenous agonists of GPR119.[5][6][7]

Studies have shown that 2-OG activates GPR119 with an EC50 of 2.5 µM in a cAMP assay using GPR119-expressing COS-7 cells.[5][6][7] While the specific EC50 for 2-LG has not been reported in the same study, it was shown to activate the receptor.[5][6] The activation of GPR119 by 2-LG represents a potential mechanism by which dietary OLL could influence glucose homeostasis and satiety.

Modulation of the Endocannabinoid System

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes. 2-linoleoyl-glycerol has been identified as a partial agonist of the human CB1 receptor.[2][3][8][9][10][11][12]

As a partial agonist, 2-LG can elicit a submaximal response at the CB1 receptor.[2][3][8][9][10][11][12] Importantly, in the presence of full agonists like the endocannabinoid 2-arachidonoylglycerol (2-AG), 2-LG can act as a competitive antagonist, potentially blunting the effects of 2-AG.[2][3][8][9][10][11][12] This modulatory role suggests that dietary intake of OLL could influence the activity of the endocannabinoid system.

Physiological and Potential Pathophysiological Roles

The specific structure of OLL and the signaling activities of its metabolite, 2-LG, suggest several potential physiological roles.

Nutritional Importance in Infant Development

Structured triglycerides are of particular importance in infant nutrition, with formulations often designed to mimic the composition of human milk fat. While much of the research has focused on 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), the principles apply to other structured lipids like OLL. The enhanced absorption of fatty acids from the sn-2 position is crucial for providing essential nutrients for growth and development.[8][13] Furthermore, studies on OPO have shown that structured lipids can positively influence the gut microbiota and improve mineral absorption.[7][14][15][16][17] Given that linoleic acid is an essential fatty acid, the efficient delivery of linoleic acid from OLL could be beneficial for infant development.

Potential Effects on Inflammation and Cardiovascular Health

The constituent fatty acids of OLL, oleic and linoleic acid, have well-documented roles in inflammation and cardiovascular health. Furthermore, the signaling pathways modulated by 2-LG, namely GPR119 and the endocannabinoid system, are implicated in these processes. Activation of GPR119 and the subsequent release of GLP-1 can have beneficial effects on glucose metabolism and may indirectly impact cardiovascular health. The endocannabinoid system is a known regulator of inflammation, and the modulatory effects of 2-LG on CB1 receptor activity could influence inflammatory responses. Additionally, some endocannabinoids have been shown to exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[18][19][20][21][22][23]

Quantitative Data

The following tables summarize the available quantitative data related to the biological activity of OLL and its metabolites.

Table 1: GPR119 Agonist Activity of 2-Monoacylglycerols

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 2-oleoyl-glycerol (2-OG) | COS-7 (human GPR119) | cAMP accumulation | EC50 | 2.5 µM | [5][6][7] |

| 2-linoleoyl-glycerol (2-LG) | COS-7 (human GPR119) | cAMP accumulation | - | Activates receptor | [5][6] |

Table 2: CB1 Receptor Activity of 2-linoleoyl-glycerol (2-LG)

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 2-linoleoyl-glycerol (2-LG) | CB1-Tango™ cells | β-lactamase reporter | EC50 | ~16.6 µM | [4] |

| 2-arachidonoylglycerol (2-AG) | CB1-Tango™ cells | β-lactamase reporter | EC50 | 1.17 µM | [4] |

| Anandamide (AEA) | CB1-Tango™ cells | β-lactamase reporter | EC50 | 0.057 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OLL's biological function.

Enzymatic Synthesis of 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

Principle: This protocol describes a one-step enzymatic acidolysis for the synthesis of OLL, utilizing a 1,3-specific lipase to exchange the fatty acids at the sn-1 and sn-3 positions of a starting triglyceride rich in linoleic acid at the sn-2 position with an excess of oleic acid.

Materials:

-

Trilinolein (or an oil rich in trilinolein)

-

Oleic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

-

n-Hexane (for solvent-based system)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine trilinolein and oleic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with continuous stirring for 4-24 hours.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized lipase. The lipase can be washed with hexane and potentially reused.

-

Purification: The crude product can be purified by molecular distillation to remove excess free fatty acids, followed by acetone fractionation to isolate the OLL.

In Vitro Pancreatic Lipase Hydrolysis of OLL

Principle: This assay measures the rate of hydrolysis of OLL by pancreatic lipase by quantifying the release of free fatty acids over time.

Materials:

-

1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium deoxycholate)

-

Colipase

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride

-

Free fatty acid quantification kit (e.g., colorimetric or fluorometric)

-

96-well plate

-

Plate reader

Procedure:

-

Substrate Emulsion Preparation: Prepare an emulsion of OLL in Tris-HCl buffer containing bile salts.

-

Reaction Mixture: In a 96-well plate, add the OLL emulsion, colipase, and calcium chloride.

-

Initiate Reaction: Add pancreatic lipase to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C with shaking.

-

Measure Fatty Acid Release: At various time points, stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation) and measure the concentration of free fatty acids using a suitable quantification kit.

-

Data Analysis: Plot the concentration of free fatty acids against time to determine the initial rate of hydrolysis.

GPR119 Activation Assay (cAMP Measurement)

Principle: This protocol describes a cell-based assay to measure the activation of GPR119 by 2-LG by quantifying the resulting increase in intracellular cAMP.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium and reagents

-

2-linoleoyl-glycerol (2-LG)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent)

-

96-well plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed the GPR119-expressing HEK293 cells in a 96-well plate and culture overnight.

-

Compound Treatment: Remove the culture medium and add a buffer containing various concentrations of 2-LG or control compounds (e.g., forskolin).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of 2-LG to generate a dose-response curve and calculate the EC50 value.

Quantification of 2-LG in Plasma by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of 2-LG in plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated 2-LG)

-

Acetonitrile

-

LC-MS/MS system with a C18 column

-

Solvents for mobile phase (e.g., methanol, water, formic acid)

Procedure:

-

Sample Preparation: To a plasma sample, add the internal standard and precipitate proteins with cold acetonitrile.

-

Extraction: Centrifuge the sample and collect the supernatant. The supernatant can be further purified by liquid-liquid extraction or solid-phase extraction.

-

LC Separation: Inject the extracted sample onto the LC-MS/MS system. Separate the analytes using a C18 column with a suitable gradient of mobile phase.

-

MS/MS Detection: Detect and quantify 2-LG and the internal standard using multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of 2-LG in the plasma sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

1,3-dioleoyl-2-linoleoyl-sn-glycerol is more than just a simple triglyceride for energy storage. Its specific molecular structure dictates a unique metabolic pathway, leading to the generation of 2-linoleoyl-glycerol, a bioactive lipid with signaling properties. The ability of 2-LG to activate GPR119 and modulate the endocannabinoid system opens up new avenues for understanding the role of dietary fats in regulating metabolic and inflammatory processes. Further research is warranted to fully elucidate the physiological and potential therapeutic implications of OLL and its metabolites, particularly in the contexts of infant nutrition, metabolic disorders, and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biological functions of this intriguing structured triglyceride.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. greenleafmc.ca [greenleafmc.ca]

- 13. Absorption of 1,3-dioleyl-2-palmitoylglycerol and intestinal flora profiles changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. med.und.edu [med.und.edu]

- 16. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Interleukin-2 suppression by 2-arachidonyl glycerol is mediated through peroxisome proliferator-activated receptor gamma independently of cannabinoid receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Interleukin-2 Suppression by 2-Arachidonyl Glycerol Is Mediated through Peroxisome Proliferator-Activated Receptor γ Independently of Cannabinoid Receptors 1 and 2 | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Natural Sources of OLO Triglycerides in Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides of the OLO type, specifically 1,3-dioleoyl-2-linoleoyl-glycerol, are of significant interest in the fields of nutrition, pharmaceuticals, and drug delivery due to their specific chemical structure and metabolic fate. The presence and concentration of OLO triglycerides can influence the physical properties, stability, and physiological effects of plant-derived oils. This technical guide provides a comprehensive overview of the natural plant sources of OLO triglycerides, detailing their quantification, the analytical methods employed for their characterization, and the biochemical pathways governing their synthesis.

Natural Sources and Quantitative Data of OLO Triglycerides

The abundance of OLO triglycerides varies significantly across different plant oils. While many oils contain a complex mixture of triglycerides, certain varieties are notable for their higher concentrations of this specific molecule. The following table summarizes the quantitative data for OLO triglyceride content in several plant oils, compiled from various analytical studies.

| Plant Oil | OLO (1,3-dioleoyl-2-linoleoyl-glycerol) Content (%) | Key References |

| Almond Oil (Prunus dulcis) | 15.0 - 28.0 | [1] |

| Hazelnut Oil (Corylus avellana) | Major component, specific percentage varies | [2][3][4][5][6] |

| High-Oleic Sunflower Oil (Helianthus annuus) | Variable, generally lower than OOO | [7][8][9][10][11] |

| High-Oleic Safflower Oil (Carthamus tinctorius) | Variable, generally lower than OOO | [12][13][14][15][16] |

| Olive Oil (Olea europaea) | Low to negligible; LLO isomer is more common | [17][18][19][20][21] |

| Cocoa Butter (Theobroma cacao) | Low |

Note: The exact percentage of OLO triglycerides can be influenced by factors such as plant variety, growing conditions, and processing methods.

Biosynthesis of OLO Triglycerides in Plants

The synthesis of triacylglycerols (TAGs) in plants primarily occurs via the Kennedy pathway, which takes place in the endoplasmic reticulum. This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone. The final and crucial step for the formation of OLO is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT).

The specificity of the OLO structure arises from the substrate selectivity of the enzymes involved in the Kennedy pathway, particularly the acyltransferases. For the synthesis of OLO, a diacylglycerol (DAG) molecule with oleic acid at the sn-1 and sn-3 positions (or one of them) and linoleic acid at the sn-2 position is required, or a DAG with oleic acid at sn-1 and linoleic acid at sn-2 is acylated with oleoyl-CoA at the sn-3 position.

The substrate preference of DGAT enzymes for specific acyl-CoA donors and diacylglycerol acceptors is a key determinant of the final TAG composition.[22][23][24][25][26] In plants with high OLO content, it is hypothesized that the DGAT enzymes exhibit a preference for oleoyl-CoA as a substrate and a 1-oleoyl-2-linoleoyl-glycerol as an acceptor, or that the pool of available diacylglycerols is enriched in this specific isomer.

Experimental Protocols

Accurate quantification and structural elucidation of OLO triglycerides require sophisticated analytical techniques. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Quantification of OLO Triglycerides by HPLC-ELSD

This method is suitable for the separation and quantification of various triglyceride species in plant oils.

1. Sample Preparation:

-

Accurately weigh approximately 50 mg of the plant oil into a 10 mL volumetric flask.

-

Dissolve the oil in 2-propanol/hexane (50:50, v/v) and make up to the mark.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC System and Conditions:

-

HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).[27][28][29][30]

-

Column: Two reversed-phase C18 columns (e.g., 4.6 x 250 mm, 5 µm) connected in series.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Dichloromethane

-

Gradient Elution:

-

0-5 min: 70% A, 30% B

-

5-60 min: Linear gradient to 50% A, 50% B

-

60-65 min: Return to initial conditions

-

65-75 min: Equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

3. ELSD Conditions:

-

Nebulizer Temperature: 30°C

-

Evaporator Temperature: 50°C

-

Gas Flow (Nitrogen): 1.5 L/min

4. Quantification:

-

Identify the OLO peak based on the retention time of a certified OLO standard.

-

Construct a calibration curve using a series of OLO standard solutions of known concentrations.

-

Quantify the OLO content in the sample by comparing its peak area to the calibration curve.

Protocol 2: Regiospecific Analysis of Triglycerides using Pancreatic Lipase

This enzymatic method determines the fatty acid composition at the sn-2 position of the glycerol backbone, allowing for the differentiation of OLO from its isomers like OOL (1,2-dioleoyl-3-linoleoyl-glycerol).[31][32][33][34][35]

1. Materials:

-

Pancreatic lipase (porcine)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Bile salts solution (0.05% in water)

-

Calcium chloride solution (2.2% in water)

-

Diethyl ether

-

Ethanol

-

Boric acid solution (5% in ethanol)

-

TLC plates (silica gel G)

-

Fatty acid methyl ester (FAME) standards

2. Enzymatic Hydrolysis:

-

To 50 mg of the purified triglyceride fraction in a screw-capped tube, add 2 mL of Tris-HCl buffer, 0.5 mL of bile salts solution, and 0.2 mL of calcium chloride solution.

-

Add 20 mg of pancreatic lipase.

-

Incubate the mixture in a shaking water bath at 40°C for 3 minutes.

-

Stop the reaction by adding 1 mL of 6 M HCl followed by 1 mL of ethanol.

-

Extract the lipids three times with 5 mL of diethyl ether.

-

Pool the ether extracts and wash with 5 mL of distilled water until neutral pH.

-

Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

3. Isolation of 2-Monoacylglycerols (2-MAGs):

-

Prepare TLC plates by dipping them in a 5% boric acid solution in ethanol and activate them by heating at 110°C for 1 hour.

-

Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and apply it as a band onto the TLC plate.

-

Develop the plate in a chamber containing chloroform/acetone (96:4, v/v).

-

Visualize the bands under UV light after spraying with 0.2% 2',7'-dichlorofluorescein in ethanol.

-

Scrape the band corresponding to 2-MAGs into a screw-capped tube.

4. FAME Preparation and GC Analysis:

-

Transesterify the scraped 2-MAGs to fatty acid methyl esters (FAMEs) using a standard method (e.g., boron trifluoride-methanol).

-

Analyze the FAMEs by gas chromatography (GC) using a suitable column (e.g., a fused silica capillary column coated with a polar stationary phase).

-

Identify and quantify the fatty acids by comparing their retention times and peak areas with those of FAME standards. The fatty acid profile of the 2-MAG fraction will reveal the fatty acid at the sn-2 position.

Conclusion

This technical guide has provided an in-depth overview of the natural plant sources of OLO triglycerides, with a focus on quantitative data, analytical methodologies, and biosynthetic pathways. Almond and hazelnut oils stand out as significant natural sources of OLO. The accurate quantification and structural elucidation of OLO require a combination of chromatographic and enzymatic techniques. A deeper understanding of the substrate specificities of the enzymes in the Kennedy pathway, particularly DGAT, is crucial for elucidating the mechanisms behind the enrichment of OLO in certain plant species and for potential bioengineering efforts to enhance its production. This information is vital for researchers and professionals in drug development and nutritional science who are interested in harnessing the unique properties of OLO-rich oils.

References

- 1. Comparative study on the triglyceride composition of almond kernel oil. A new basis for cultivar chemometric characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triacylglycerol and phospholipid composition of hazelnut (Corylus avellana L.) lipid fraction during fruit development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. isasunflower.org [isasunflower.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UPLC–MS Triglyceride Profiling in Sunflower and Rapeseed Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stobec.com [stobec.com]

- 12. Molecular Species of Triglycerides in Safflower Oil [e-jkfn.org]

- 13. scialert.net [scialert.net]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. mdpi.com [mdpi.com]

- 16. The Performance of the Super-High-Oleic Acid Safflower (Carthamus tinctorius) Oil During Intermittent Frying - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. curresweb.com [curresweb.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of olive oil for authentication and shelf life determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scribd.com [scribd.com]

- 28. researchgate.net [researchgate.net]

- 29. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 30. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]

- 31. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 32. An improved method for sn-2 position analysis of triacylglycerols in edible oils and fats based on immobilised lipase D (Rhizopus delemar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Synthesis of Asymmetric Triglycerides: The Case of sn-OLO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of asymmetric triglycerides, with a particular focus on molecules like sn-1-oleoyl-2-linoleoyl-3-oleoyl-glycerol (sn-OLO). The synthesis of such structured lipids is of paramount importance in various fields, including drug delivery, nutrition, and materials science, owing to their unique physicochemical and biological properties. This document details a robust chemoenzymatic strategy that employs protecting groups to achieve regiospecific acylation of the glycerol backbone, thereby enabling the precise placement of different fatty acids at the sn-1, sn-2, and sn-3 positions. Detailed experimental protocols, quantitative data on reaction yields, and a visual representation of the synthetic workflow are provided to facilitate the practical implementation of this methodology in a research and development setting.

Introduction

Structured triglycerides (TGs) are triacylglycerols that have been modified from their natural form to have a specific fatty acid composition and/or positional distribution on the glycerol backbone. Asymmetric TGs, which contain three different fatty acids (ABC-type), are of particular interest due to their complex structures and tailored functionalities. The controlled synthesis of these molecules is a significant challenge in lipid chemistry, primarily due to the difficulty of selectively acylating the three hydroxyl groups of glycerol.

This guide focuses on a chemoenzymatic approach, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, to synthesize asymmetric TGs. A key aspect of this strategy is the use of protecting groups to temporarily block certain hydroxyl groups on the glycerol scaffold, allowing for the sequential and regiospecific introduction of different fatty acyl chains. Specifically, the use of a p-methoxybenzyl (PMB) ether as a protecting group is highlighted, as it can be removed under mild oxidative conditions that do not affect the unsaturated fatty acids often present in these molecules.

Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of an asymmetric triglyceride such as sn-OLO can be accomplished through a multi-step chemoenzymatic pathway. This strategy leverages the stereospecificity of lipases for the initial acylation and the precision of chemical methods for subsequent steps. A general workflow for the synthesis of an ABC-type asymmetric triglyceride is depicted below.

Overall Synthetic Workflow

The synthesis begins with a chiral precursor, (R)-solketal, and proceeds through a series of protection, acylation, and deprotection steps to yield the desired asymmetric triglyceride.

Caption: Chemoenzymatic synthesis of sn-OLO.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of an asymmetric triglyceride, based on the chemoenzymatic approach.

Step 1: Protection of the sn-1 Hydroxyl Group of (R)-Solketal

-

Objective: To protect the primary hydroxyl group of (R)-solketal with a p-methoxybenzyl (PMB) group.

-

Procedure:

-

To a solution of (R)-solketal in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add p-methoxybenzyl chloride (PMB-Cl) dropwise to the suspension.

-

Reflux the reaction mixture for approximately 22 hours.[1]

-

Carefully quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

-

Step 2: Removal of the Isopropylidene Protecting Group

-

Objective: To selectively remove the isopropylidene group to free the sn-2 and sn-3 hydroxyl groups.

-

Procedure:

-

Dissolve the PMB-protected solketal from Step 1 in acetonitrile.

-

Add a solution of iodine (I₂) in water to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude diol is typically used in the next step without further purification.

-

Step 3: Regioselective Enzymatic Acylation of the sn-3 Hydroxyl Group

-

Objective: To selectively acylate the primary sn-3 hydroxyl group using a lipase.

-

Procedure:

-

Dissolve the diol from Step 2 in chloroform (CHCl₃).

-

Add an acyl donor, such as oleic acid vinyl ester, and an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, filter off the enzyme and concentrate the filtrate.

-

Purify the product by flash column chromatography on silica gel.

-

Step 4: Chemical Acylation of the sn-2 Hydroxyl Group

-

Objective: To acylate the secondary sn-2 hydroxyl group with the second fatty acid.

-

Procedure:

-

Dissolve the monoacylated glycerol from Step 3 in anhydrous chloroform.

-

Add linoleic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with chloroform and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.

-

Step 5: Oxidative Deprotection of the PMB Group

-

Objective: To remove the PMB protecting group from the sn-1 position.

-

Procedure:

-

Dissolve the diacylated glycerol from Step 4 in a mixture of chloroform and water.

-

Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portionwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting diacylglycerol by flash column chromatography.

-

Step 6: Final Acylation of the sn-1 Hydroxyl Group

-

Objective: To introduce the final fatty acid at the sn-1 position to form the asymmetric triglyceride.

-

Procedure:

-

Follow the same procedure as in Step 4, using the diacylglycerol from Step 5 as the starting material and oleic acid as the acylating agent.

-

Purify the final triglyceride product by flash column chromatography on silica gel. Chiral-phase high-performance liquid chromatography (HPLC) can be used for the analytical and preparative separation of the resulting enantiomers if a racemic starting material was used.[2]

-

Quantitative Data

The following table summarizes the typical yields for each step of the chemoenzymatic synthesis of an ABC-type asymmetric triglyceride. Actual yields may vary depending on the specific fatty acids used and the optimization of reaction conditions.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | PMB Protection of (R)-Solketal | PMB-Cl, NaH, THF, reflux | 76 | [1] |

| 2 | Isopropylidene Deprotection | I₂, H₂O, acetonitrile, r.t. | 97 | [3] |

| 3 | Enzymatic Acylation of sn-3 OH | Vinyl dodecanoate, CAL-B, CHCl₃, r.t. | >99 | [3] |

| 4 | Chemical Acylation of sn-2 OH | Oleic acid, EDCI, DMAP, CHCl₃, r.t. | 99 | [3] |

| 5 | PMB Deprotection | DDQ, CHCl₃, H₂O, 0°C to r.t. | 91 | [3] |

| 6 | Final Acylation of sn-1 OH | Linoleic acid, EDCI, DMAP, CHCl₃, r.t. | 85 | [3] |

Conclusion

The chemoenzymatic synthesis of asymmetric triglycerides like sn-OLO is a powerful and versatile methodology that allows for the precise control over the molecular architecture of these complex lipids. The use of the p-methoxybenzyl protecting group is particularly advantageous as it enables the incorporation of multiple unsaturated fatty acids. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and pharmaceutical sciences, facilitating the synthesis of novel structured triglycerides for a wide range of applications. Careful execution of each step, along with rigorous purification and characterization, is crucial for obtaining the desired high-purity asymmetric triglycerides.

References

A Technical Deep Dive into the Physicochemical Properties of OLO and OOL Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physical properties of two significant triglyceride isomers: 1,3-dioleoyl-2-linoleoyl-glycerol (OLO) and 1,2-dioleoyl-3-linoleoyl-glycerol (OOL). A fundamental understanding of the distinct characteristics of these molecules is paramount for advancements in lipid-based drug delivery systems, formulation science, and nutritional sciences. This document outlines the key physicochemical differences, details the experimental methodologies for their characterization, and presents available data to facilitate informed research and development decisions.

Molecular Structure and Basic Properties

The distinct positioning of oleic and linoleic acids on the glycerol backbone is the fundamental determinant of the differential physical properties between OLO and OOL. OLO possesses a symmetrical arrangement with oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position. In contrast, OOL has an asymmetrical structure with oleic acid at sn-1 and sn-2, and linoleic acid at sn-3. These structural nuances influence molecular packing, crystal lattice formation, and ultimately, the macroscopic physical behavior of these triglycerides.

Table 1: General Properties of OLO and OOL Triglycerides

| Property | 1,3-dioleoyl-2-linoleoyl-glycerol (OLO) | 1,2-dioleoyl-3-linoleoyl-glycerol (OOL) |

| Synonyms | 1,3-Olein-2-Linolein, TG(18:1/18:2/18:1) | 1,2-Dioleoyl-3-linolein, TG(18:1/18:1/18:2) |

| CAS Number | 2190-19-4 | 2190-20-7 |

| Molecular Formula | C₅₇H₁₀₂O₆ | C₅₇H₁₀₂O₆ |

| Molecular Weight | 883.4 g/mol | 883.42 g/mol |

| Natural Occurrence | Found as a major molecular species in butterfat and in Akebia trifoliata seed oil. | Present in various vegetable oils. |

Comparative Physical Properties

The arrangement of fatty acids significantly impacts the melting and crystallization behavior, as well as the polymorphic forms of triglycerides. While specific comparative data for pure OLO and OOL is limited in publicly available literature, the principles of lipid chemistry allow for well-founded postulations.

Table 2: Comparison of Physical Properties (Qualitative)

| Physical Property | OLO (symmetrical) | OOL (asymmetrical) | Influence of Structure |

| Melting Point | Expected to be higher | Expected to be lower | Symmetrical triglycerides generally pack more efficiently into a stable crystal lattice, requiring more energy to melt. |

| Crystallization | Tends to crystallize more readily and at a higher temperature. | Exhibits more complex crystallization behavior, potentially with lower crystallization temperatures. | The symmetrical structure of OLO facilitates more ordered molecular arrangement, leading to easier nucleation and crystal growth. |

| Polymorphism | Likely to exhibit more defined polymorphic transitions. | May exhibit a greater number of less stable polymorphic forms. | Asymmetrical triglycerides often have more difficulty in achieving a highly ordered, stable crystalline state, leading to the formation of various metastable polymorphs. |

| Viscosity | Expected to be slightly higher in the solid or semi-solid state. | Expected to be slightly lower. | Differences in intermolecular interactions due to packing efficiency can influence viscosity. |

Experimental Protocols

Accurate characterization of the physical properties of OLO and OOL triglycerides relies on precise experimental techniques. The following sections detail the standard methodologies for these analyses.

Synthesis and Purification

The controlled synthesis of specific triglyceride isomers like OLO and OOL is crucial for obtaining pure materials for physical property characterization. A common method involves enzymatic or chemical esterification.

Experimental Workflow for Triglyceride Synthesis and Purification

Caption: Workflow for the synthesis and purification of specific triglycerides.

Methodology:

-

Enzymatic Synthesis: A common approach utilizes sn-1,3 specific lipases to esterify glycerol with the desired fatty acids. For OLO synthesis, glycerol is reacted with an excess of oleic acid in the presence of an sn-1,3 specific lipase, followed by the enzymatic addition of linoleic acid. For OOL, a multi-step process involving protection and deprotection of the glycerol hydroxyl groups is often necessary.

-

Purification: The resulting mixture of triglycerides, diglycerides, monoglycerides, and free fatty acids is typically purified using column chromatography on silica gel. The separation is based on the polarity of the different lipid classes. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and pool the pure triglyceride fractions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the melting and crystallization behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Workflow for DSC Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

-

Sample Preparation: A small amount of the purified triglyceride (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial heating ramp to erase the sample's thermal history.

-

A controlled cooling ramp (e.g., 10°C/min) to observe crystallization behavior (exothermic events).

-

A subsequent controlled heating ramp (e.g., 10°C/min) to observe melting behavior (endothermic events).

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. From this, key parameters such as the onset temperature of melting/crystallization, the peak maximum temperature, and the enthalpy of the transitions (the area under the peak) are determined.

X-Ray Diffraction (XRD)

XRD is an essential technique for determining the polymorphic form of crystalline triglycerides. Different crystal packing arrangements (polymorphs) produce distinct diffraction patterns.

Experimental Workflow for XRD Analysis

Caption: Workflow for X-Ray Diffraction (XRD) analysis of triglycerides.

Methodology:

-

Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions to obtain a specific polymorphic form. The crystalline powder is then mounted on a sample holder.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The diffraction pattern, a plot of intensity versus diffraction angle, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings of the crystal lattice planes. These d-spacings are characteristic of the different polymorphic forms (α, β', β).

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the formulation and processing of lipid-based products.

Experimental Workflow for Viscosity Measurement

Caption: Workflow for viscosity measurement of triglycerides.

Methodology:

-

Sample Preparation: The triglyceride sample is melted and maintained at a constant, controlled temperature.

-

Measurement: A rotational viscometer or rheometer is used. A spindle of known geometry is immersed in the liquid sample and rotated at a specific speed (shear rate). The instrument measures the torque required to rotate the spindle, which is directly related to the viscosity of the fluid.

-

Data Analysis: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle. Measurements are typically performed over a range of temperatures and shear rates to fully characterize the viscous behavior.

Signaling Pathways and Biological Relevance

While OLO and OOL are primarily involved in energy storage, the fatty acids they contain, oleic and linoleic acid, are precursors to a variety of signaling molecules. However, the triglycerides themselves are not directly involved in signaling pathways in the same manner as, for example, diacylglycerol (DAG) in protein kinase C activation. Their primary biological relevance in the context of this guide lies in their physical properties which dictate their absorption, metabolism, and suitability for various applications.

Conclusion

The isomeric difference between OLO and OOL triglycerides leads to distinct physical properties that are critical for their application in research, drug development, and nutritional products. The symmetrical nature of OLO generally imparts a higher melting point and more straightforward crystallization behavior compared to the asymmetrical OOL. A thorough characterization using techniques such as DSC, XRD, and viscometry is essential for understanding and predicting the behavior of these triglycerides in various formulations. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these critical analyses and advance the understanding and application of these important lipid molecules.

The Pivotal Role of Glycerolipid Isomerism in Cell Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate functionality of the cell membrane is profoundly influenced by its lipid composition. While triglycerides (TGs) are primarily recognized as inert molecules for energy storage, their metabolic precursors and derivatives, particularly diacylglycerol (DAG) isomers, play a critical and active role in modulating membrane structure and function. This technical guide provides an in-depth exploration of the role of triglyceride and, more significantly, diacylglycerol isomerism in cell membrane biology. It delineates the distinct functions of different isomers, their impact on the biophysical properties of the membrane, and their involvement in crucial cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the analysis of lipid isomers and their functional consequences, along with quantitative data to support the presented concepts. While the direct role of triglyceride isomerism within the membrane is an emerging area of research, the well-documented effects of diacylglycerol isomers offer significant insights for researchers and professionals in drug development seeking to understand and manipulate cellular processes.

Triglycerides vs. Diacylglycerols: Distinct Roles at the Membrane Interface

Triglycerides are tri-esters of glycerol and three fatty acids, rendering them highly hydrophobic and ideal for energy storage within lipid droplets.[1] In contrast, the primary structural components of cell membranes are phospholipids, which are synthesized from diacylglycerol, a glycerol molecule with two fatty acid chains and a free hydroxyl group.[2] While triglycerides are generally not considered integral structural components of the cell membrane due to their non-polar nature, they can be found as minor components and their metabolism is intrinsically linked to the generation of functionally active isomers of diacylglycerol.[3]

Recent studies suggest that triglycerides have limited solubility within the phospholipid bilayer and, at higher concentrations, can form aggregates or "blisters" within the hydrophobic core of the membrane.[4] This sequestration can influence membrane properties and is thought to be involved in the biogenesis of lipid droplets from the endoplasmic reticulum.[4][5] However, the most profound impact of glycerolipid isomerism on membrane function stems from the distinct roles of diacylglycerol isomers.

The Significance of Diacylglycerol (DAG) Isomerism

Diacylglycerol exists in different isomeric forms, primarily distinguished by the position of the fatty acid chains on the glycerol backbone. The two major isomers are sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. These isomers are not functionally equivalent and are generated through different metabolic pathways, leading to distinct downstream effects.

-

sn-1,2-Diacylglycerol: This isomer is predominantly produced at the plasma membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). It is a potent second messenger in a variety of signaling cascades.

-

sn-1,3-Diacylglycerol: This isomer is primarily an intermediate in the synthesis and breakdown of triglycerides.

The spatial and stereochemical separation of these DAG pools is crucial for maintaining cellular homeostasis.

Impact of DAG Isomers on Membrane Biophysical Properties

The presence of diacylglycerol in the cell membrane can significantly alter its physical properties, including fluidity, curvature, and the formation of lipid domains. The small, polar headgroup and large, hydrophobic acyl chain region of DAG molecules cause them to act as "cone-shaped" lipids. When incorporated into the bilayer, they can induce negative curvature, a property essential for processes like membrane fusion and fission, and the budding of vesicles.

The hydrophobic nature of DAG also influences membrane fluidity. While the precise effect can depend on the specific fatty acid composition of the DAG and the surrounding phospholipids, the introduction of DAG can disrupt the ordered packing of phospholipid acyl chains, leading to localized changes in membrane fluidity.

Data Presentation: Quantitative Effects of Diacylglycerol on Membrane Properties

The following table summarizes quantitative data from molecular dynamics simulations on the effect of diacylglycerol (di16:0DAG) on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers.

| Membrane Property | Pure POPC Bilayer | POPC with 18.75% di16:0DAG | Effect of DAG | Reference |

| Area per Lipid (Ų) | 64.3 | 61.8 | Decrease | [6] |

| Bilayer Thickness (Å) | 37.5 | 38.5 | Increase | [6] |

These data indicate that diacylglycerol has a "condensing effect" on the membrane, decreasing the area per lipid while increasing the overall thickness of the bilayer.[6]

Central Role of sn-1,2-Diacylglycerol in Cellular Signaling

One of the most well-characterized roles of sn-1,2-diacylglycerol is its function as a second messenger in the activation of Protein Kinase C (PKC). This signaling pathway is fundamental to a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

The pathway is initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), which in turn activates phospholipase C (PLC). PLC then hydrolyzes PIP2 in the plasma membrane to generate two second messengers: inositol trisphosphate (IP3), which mobilizes intracellular calcium, and sn-1,2-diacylglycerol, which remains in the membrane. The increase in both intracellular calcium and membrane-bound sn-1,2-DAG synergistically activates conventional and novel isoforms of PKC, which then phosphorylate a multitude of downstream target proteins, propagating the signal.[7]

It is noteworthy that different PKC isozymes exhibit distinct preferences for DAG molecular species with varying fatty acid compositions, adding another layer of complexity and specificity to this signaling pathway.[8]

Signaling Pathway Diagram: PLC-DAG-PKC Activation

Caption: The PLC-DAG-PKC signaling pathway.

Triglyceride Metabolism and the Generation of DAG Isomers

The cellular pools of diacylglycerol isomers are dynamically regulated through the synthesis and breakdown of triglycerides and phospholipids.

The primary pathway for de novo triglyceride synthesis, the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate to form phosphatidic acid.[9] Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol, which can then be acylated to form a triglyceride or used for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.[9]

Conversely, the breakdown of triglycerides by lipases generates diacylglycerol and fatty acids. The specificity of the lipase determines which isomer of DAG is produced. For instance, adipose triglyceride lipase (ATGL) preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position of a triglyceride, initially producing a sn-2,3- or sn-1,2-diacylglycerol.

Workflow Diagram: Triglyceride Synthesis and DAG Isomer Generation

Caption: Generation of DAG isomers from triglyceride and phospholipid metabolism.

Direct Role of Triglyceride Isomerism in Membranes: An Area of Active Investigation

While the roles of DAG isomers are well-established, the direct functional significance of triglyceride isomerism within the cell membrane is less understood. As mentioned, triglycerides have low solubility in phospholipid bilayers.[4] When present at concentrations above a few mole percent, they tend to phase-separate into oil-like lenses or blisters within the hydrophobic core of the membrane.[4] This process is believed to be a critical early step in the formation of lipid droplets at the endoplasmic reticulum.[5][10]

Some studies have suggested that both diacylglycerol and triacylglycerol can block the spontaneous integration of certain proteins into membranes, a process that does not appear to be isomer-specific for DAG.[11] However, there is currently a lack of substantial evidence demonstrating that different triglyceride regioisomers or stereoisomers have distinct and direct effects on membrane properties or the function of membrane proteins. This remains a compelling area for future research.

Experimental Protocols

Separation of Triglyceride Regioisomers by Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Silver ion chromatography is a powerful technique for separating lipid isomers based on the number, geometry, and position of double bonds in their acyl chains.[12]

Objective: To separate triglyceride regioisomers (e.g., 1,3-distearoyl-2-oleoyl-glycerol from 1,2-distearoyl-3-oleoyl-glycerol).

Materials:

-

HPLC system with a gradient pump and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Silver ion HPLC column (e.g., ChromSpher 5 Lipids).[13]

-

HPLC-grade solvents: hexane, acetonitrile, isopropanol.

-

Triglyceride standards and lipid extract samples.

Procedure:

-

Sample Preparation: Dissolve the lipid sample in a suitable solvent, such as a mixture of hexane and isopropanol.

-

Column Equilibration: Equilibrate the silver ion column with the initial mobile phase (e.g., 100% hexane) at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject the dissolved sample onto the column.

-

Gradient Elution: Apply a mobile phase gradient to elute the triglyceride isomers. A typical gradient might involve increasing the proportion of a more polar solvent mixture (e.g., hexane:acetonitrile:isopropanol) over time.[12][13] The specific gradient profile will need to be optimized depending on the specific isomers to be separated.

-

Detection: Detect the eluting triglycerides using an ELSD or MS. The retention time will vary based on the interaction of the double bonds in the fatty acid chains with the silver ions on the stationary phase.

-

Data Analysis: Identify and quantify the different regioisomers based on their retention times and detector response, comparing them to known standards.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) is a widely used technique to measure changes in membrane fluidity. It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.[14]

Objective: To determine the effect of a lipid isomer on the fluidity of a model membrane (liposomes).

Materials:

-

Fluorometer equipped with polarizers for both excitation and emission light paths.

-

Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Lipids for preparing liposomes (e.g., POPC) and the lipid isomer of interest.

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

Procedure:

-

Liposome Preparation: Prepare unilamellar liposomes containing the desired lipid composition (with and without the isomer of interest) by methods such as extrusion or sonication.

-

Probe Incorporation: Add a small aliquot of DPH solution (in a suitable solvent like tetrahydrofuran or acetone) to the liposome suspension while vortexing. Incubate in the dark to allow the probe to partition into the lipid bilayers.

-

Fluorescence Measurements:

-

Place the sample in a cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at the appropriate wavelength for DPH (e.g., 360 nm).

-

Measure the fluorescence intensity of the emitted light through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer, at the emission maximum of DPH (e.g., 430 nm).

-

-

Calculation of Anisotropy (r):

-

Anisotropy is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.

-

-

Data Interpretation: A higher anisotropy value indicates more restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane. A lower anisotropy value signifies a more fluid membrane.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC by quantifying the phosphorylation of a specific substrate in the presence of activators like sn-1,2-diacylglycerol.

Objective: To measure the activation of a PKC isoform by a specific diacylglycerol isomer.

Materials:

-

Recombinant PKC isoform.

-

PKC substrate (e.g., a specific peptide).

-

Lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol isomer to be tested.

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., antibody-based ELISA for the phosphorylated substrate).

-

Kinase reaction buffer.

-

Scintillation counter or plate reader, depending on the detection method.

Procedure:

-

Preparation of Lipid Vesicles: Prepare small unilamellar vesicles containing a fixed concentration of PS and varying concentrations of the diacylglycerol isomer.

-

Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the recombinant PKC enzyme, the lipid vesicles, and the PKC substrate.

-

Initiation of Reaction: Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

Detection of Phosphorylation:

-

Radioactive method: Spot the reaction mixture onto a phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-radioactive method: Use an ELISA-based kit where the phosphorylated substrate is captured on a plate and detected with a specific antibody.[15]

-

-

Data Analysis: Plot the PKC activity (e.g., in pmol of phosphate incorporated per minute per mg of enzyme) as a function of the diacylglycerol concentration to determine the dose-response relationship.

Conclusion and Future Directions

The isomerism of glycerolipids, particularly diacylglycerols, is a critical determinant of cell membrane function and cellular signaling. The stereospecific generation and localization of sn-1,2-diacylglycerol at the plasma membrane serve as a pivotal switch for activating a wide range of cellular processes through the PKC signaling cascade. Furthermore, the incorporation of DAG isomers into the membrane directly modulates its biophysical properties, influencing membrane dynamics and the function of membrane-associated proteins.

In contrast, the direct role of triglyceride isomerism in membrane function is a less explored frontier. Current evidence suggests that triglycerides are not major functional components of the bilayer itself but rather transient species that can accumulate in the membrane core, potentially influencing lipid droplet biogenesis.

Future research in this field should focus on:

-